2-(Benzyloxy)-5-chlorobenzoic acid
Overview
Description
2-(Benzyloxy)-5-chlorobenzoic acid is a compound that can be associated with the family of chlorobenzoic acids, which are derivatives of benzoic acid where one or more hydrogen atoms have been replaced by chlorine atoms. Benzoic acid itself is a model compound for drug substances and is used in pharmaceutical research. Chlorobenzoic acids have been studied for their physical and chemical properties, as well as their behavior in various reactions and under different environmental conditions .
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-5-chlorobenzoic acid can be approached by methods such as selective benzylation, as seen in the preparation of 1-(benzyloxy)-1,2,3-triazole . This method involves the introduction of a benzyloxy group to a precursor molecule. Although the specific synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure and conformation of chlorinated compounds, including those with benzyloxy groups, have been studied using various spectroscopic methods. For instance, conformational studies of certain benzoxazaphosphorinane oxides with chloro and benzyloxy substituents have been performed using NMR techniques . These studies help in understanding the spatial arrangement of atoms within the molecule and the impact of different substituents on the molecule's conformation.
Chemical Reactions Analysis
Chlorobenzoic acids can undergo various chemical reactions, including photodecomposition, where exposure to ultraviolet light can lead to the replacement of chlorine atoms with hydroxyl or hydrogen groups . Additionally, reactions involving chlorobenzoic acid derivatives can result in the formation of different products depending on the conditions, such as the reaction of trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene leading to chlorinated phosphonate compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoic acids have been extensively studied. For example, the thermodynamic behavior of benzoic acid and chlorobenzoic acids in pure form and in mixtures with water has been modeled to understand their stability and solubility . The phase behavior of these compounds is crucial for process design in pharmaceutical applications. Additionally, the vibrational spectra and molecular electrostatic potential of chlorinated benzimidazole derivatives have been investigated, which can provide insights into the properties of related chlorobenzoic acids .
Scientific Research Applications
-
Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is similar to 2-(Benzyloxy)-5-chlorobenzoic acid in that it contains a benzyloxy group.
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .
-
Pharmaceutical Intermediate
-
Wittig Rearrangement
- Field : Organic Chemistry
- Application : 2-(2-Benzyloxy)aryloxazolines, which contain a benzyloxy group like 2-(Benzyloxy)-5-chlorobenzoic acid, have been studied for their behavior in the base-induced Wittig rearrangement .
- Method : The rearrangement is induced by a base .
- Results : The study revealed the limitations of this rearrangement, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
-
(2-(Benzyloxy)-5-chlorophenyl)boronic Acid
- Field : Organic Chemistry
- Application : (2-(Benzyloxy)-5-chlorophenyl)boronic acid is a compound that shares some structural similarities with 2-(Benzyloxy)-5-chlorobenzoic acid . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boron reagents, which can include compounds like (2-(Benzyloxy)-5-chlorophenyl)boronic acid, are used in the Suzuki–Miyaura coupling . This reaction is used to form carbon–carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .
- Method : The reaction involves the use of a palladium catalyst and a base .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry
- Application : Benzylic compounds, which include compounds like 2-(Benzyloxy)-5-chlorobenzoic acid, can undergo oxidation and reduction reactions .
- Method : These reactions can be carried out using various reagents, such as zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
-
(2-(Benzyloxy)phenylboronic Acid
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boron reagents, which can include compounds like (2-(Benzyloxy)phenylboronic acid, are used in the Suzuki–Miyaura coupling . This reaction is used to form carbon–carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .
- Method : The reaction involves the use of a palladium catalyst and a base .
-
Benzylic Oxidations and Reductions
- Field : Organic Chemistry
- Application : Benzylic compounds, which include compounds like 2-(Benzyloxy)-5-chlorobenzoic acid, can undergo oxidation and reduction reactions .
- Method : These reactions can be carried out using various reagents, such as zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
Safety And Hazards
The safety data sheet for a similar compound, “2-Benzyloxy-5-chlorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear personal protective equipment .
properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLACGIFMTNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391221 | |
Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chlorobenzoic acid | |
CAS RN |
52803-75-5 | |
Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.